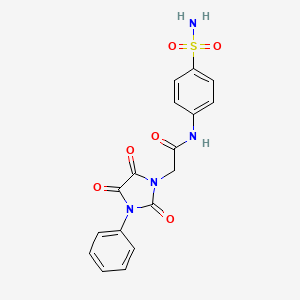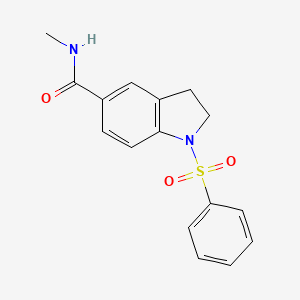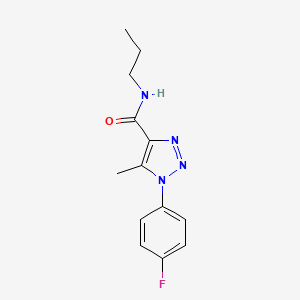
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
Overview
Description
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a trioxo-phenylimidazolidinyl group. Its multifaceted nature makes it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions to form the sulfamoylphenyl intermediate.
Formation of the Trioxo-phenylimidazolidinyl Intermediate: This step involves the reaction of phenylglycine with phosgene to form the trioxo-phenylimidazolidinyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-methylimidazolidin-1-yl)acetamide
- N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-ethylimidazolidin-1-yl)acetamide
Uniqueness
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c18-28(26,27)13-8-6-11(7-9-13)19-14(22)10-20-15(23)16(24)21(17(20)25)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,22)(H2,18,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAAJJYRPDZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B4759432.png)
![ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4759439.png)
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4759470.png)
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide](/img/structure/B4759483.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4759486.png)
![N-CYCLOPENTYL-2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4759494.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B4759505.png)

